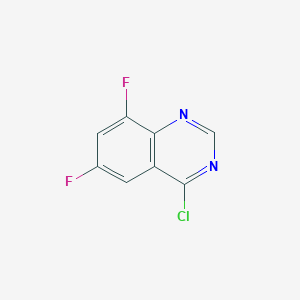

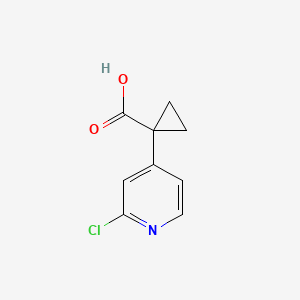

![molecular formula C7H6N4O B1429875 1H-pyrazolo[3,4-c]pyridine-3-carboxamide CAS No. 1427502-31-5](/img/structure/B1429875.png)

1H-pyrazolo[3,4-c]pyridine-3-carboxamide

説明

“1H-pyrazolo[3,4-c]pyridine-3-carboxamide” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has attracted the interest of medicinal chemists due to their structural similarity to the purine bases adenine and guanine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .

Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . They have diversity centers present on them .

Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .

科学的研究の応用

Synthesis and Chemical Functionalization

1H-pyrazolo[3,4-c]pyridine-3-carboxamide and its derivatives are important in the field of synthetic chemistry. Keating and Alam (2021) discuss an expedient approach to synthesize pyrazolo[3,4-b]pyridine-3-carboxamides via palladium-catalyzed aminocarbonylation, highlighting the functional group tolerance of this method (J. J. Keating & R. Alam, 2021). This process allows for the creation of a range of diversely substituted compounds, which could be useful in various chemical applications.

Biomedical Applications

These compounds have been studied for their biomedical applications. Donaire-Arias et al. (2022) cover the diverse substituents present in these compounds and their synthetic methods, as well as their biomedical applications (Ana Donaire-Arias et al., 2022). This indicates their potential in therapeutic contexts.

Antibacterial Activity

Research by Panda et al. (2011) demonstrates that pyrazolo[3,4-b]pyridine derivatives, including those with a carboxamide group, show moderate to good antibacterial activity against various bacteria (N. Panda, S. Karmakar & A. K. Jena, 2011). This suggests their potential use in developing new antibacterial agents.

Antitubercular Properties

Tang et al. (2015) designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as new anti-Mycobacterium tuberculosis agents, showing promising in vitro potency (Jian-Feng Tang et al., 2015). This highlights their potential role in tackling tuberculosis.

Cyclin-Dependent Kinase Inhibition

Misra et al. (2003) found that 1H-Pyrazolo[3,4-b]pyridine 3 (SQ-67563) is a potent, selective inhibitor of CDK1/CDK2, suggesting its potential in cancer treatment (R. Misra et al., 2003).

Anticancer Potential

Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which showed potential as anticancer agents against various human cancer cell lines (G. L. Reddy et al., 2014).

作用機序

Target of Action

Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to interact with various biological targets due to their structural similarity to purine bases adenine and guanine .

Mode of Action

It’s worth noting that similar compounds have been found to act as competitive inhibitors of certain enzymes .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways due to their structural similarity to purine bases .

Result of Action

Similar compounds have been found to exhibit significant inhibitory activity .

生化学分析

Biochemical Properties

1H-pyrazolo[3,4-c]pyridine-3-carboxamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound acts as an inhibitor of these kinases, thereby modulating their activity. Additionally, this compound has been shown to interact with various other proteins involved in cell signaling pathways, further highlighting its biochemical significance.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by targeting specific signaling pathways . Moreover, this compound can induce apoptosis in certain cell types, thereby contributing to its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting essential biochemical pathways . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. The inhibition of tropomyosin receptor kinases by this compound is a key example of its molecular mechanism, as it prevents the phosphorylation of downstream targets, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can maintain its biological activity, making it suitable for extended research applications. Additionally, in vitro and in vivo studies have demonstrated sustained effects on cellular function, further supporting its potential therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without causing adverse reactions . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various enzymatic reactions . The compound interacts with cytochrome P450 enzymes, leading to its biotransformation into active and inactive metabolites. These metabolic processes are crucial for the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it accumulates in specific compartments, where it exerts its biological effects. The distribution of this compound is influenced by its chemical properties, including solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly found in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can localize to the nucleus, where it influences gene expression by interacting with transcription factors. The targeting of this compound to specific subcellular compartments is mediated by post-translational modifications and other regulatory mechanisms.

特性

IUPAC Name |

1H-pyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7(12)6-4-1-2-9-3-5(4)10-11-6/h1-3H,(H2,8,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOGKMRAGGLHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=NN2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for 1H-pyrazolo[3,4-c]pyridine-3-carboxamide derivatives as anticoagulants?

A1: These compounds act as highly potent, selective, and orally bioavailable inhibitors of blood coagulation factor Xa (FXa). [] By inhibiting FXa, they disrupt the coagulation cascade, preventing the formation of thrombin and subsequently blood clots. []

Q2: What are the key structural features of this compound derivatives that contribute to their activity?

A2: Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide linker, the P1 moiety, and the C-3 pyrazole position significantly impact the compound's potency and bioavailability. [] For example, cyclization of the carboxamide linker to form the bicyclic tetrahydropyrazolopyridinone scaffold retains potent FXa binding affinity. [] Furthermore, a p-methoxyphenyl group at the P1 position was found to be optimal for maintaining FXa binding affinity and oral bioavailability. []

Q3: Have any specific this compound derivatives shown promising results in preclinical studies?

A3: Yes, Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide), a compound within this class, has demonstrated promising results. Preclinical studies have highlighted its high potency, selectivity for FXa, and favorable pharmacokinetic profile, including good oral bioavailability. [, ]

Q4: What are the implications of apixaban being a substrate for efflux transporters like P-gp and BCRP?

A4: Apixaban's interaction with efflux transporters P-gp and BCRP influences its distribution and disposition within the body. [] Studies indicate that these transporters contribute to apixaban's low brain penetration, minimal fetal exposure, and high milk excretion in rats. [] Understanding these interactions is crucial for predicting drug-drug interactions and optimizing dosing regimens.

Q5: Are there any known methods to overcome the efflux of apixaban mediated by P-gp and BCRP?

A5: Research suggests that co-administration of P-gp inhibitors (e.g., ketoconazole, cyclosporin A) and BCRP inhibitors (e.g., Ko134) can more effectively inhibit apixaban efflux compared to individual inhibitors. [] Interestingly, naproxen, a nonsteroidal anti-inflammatory drug, has shown weak P-gp inhibitory effects and reduced apixaban efflux in Caco-2 cells. [] Further investigation into such combination strategies could lead to improved apixaban bioavailability.

Q6: Have any alternative chemical synthesis routes been explored for producing this compound derivatives like apixaban?

A6: Yes, researchers have developed novel manufacturing methods for apixaban aiming to improve yield and purity for industrial-scale production. [] These optimized synthetic routes could potentially reduce manufacturing costs and ensure a consistent supply of high-quality apixaban for research and clinical use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

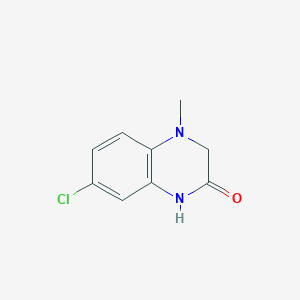

![1-Oxa-9-thiaspiro[5.5]undecan-4-amine](/img/structure/B1429792.png)

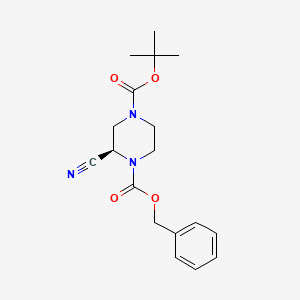

![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)

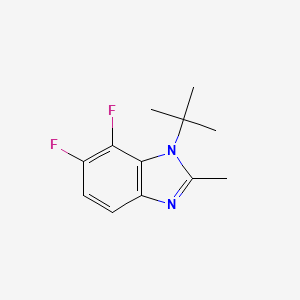

![4,9-Dibromo-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1429796.png)

![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)

![6-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1429812.png)

![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)